Hyaluronidase

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

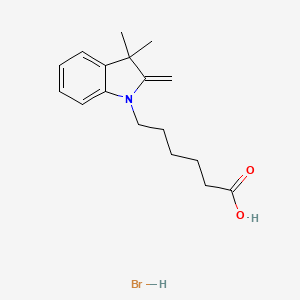

6-(3,3-dimethyl-2-methylideneindol-1-yl)hexanoic acid;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO2.BrH/c1-13-17(2,3)14-9-6-7-10-15(14)18(13)12-8-4-5-11-16(19)20;/h6-7,9-10H,1,4-5,8,11-12H2,2-3H3,(H,19,20);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVMKEDBUSSWSFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=C)N(C2=CC=CC=C21)CCCCCC(=O)O)C.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White cake; [Sigma-Aldrich MSDS] | |

| Record name | Hyaluronidase | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14776 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9001-54-1, 37326-33-3 | |

| Record name | Hyaluronidase | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14740 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hyaluronidase | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hyaluronoglucosaminidase | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hyaluronidase | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Biochemical Properties of Hyaluronidase Isozymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyaluronidases are a family of enzymes that degrade hyaluronic acid (HA), a major component of the extracellular matrix. By breaking down HA, these enzymes play crucial roles in various physiological and pathological processes, including tissue remodeling, inflammation, fertilization, and cancer progression. In humans, several hyaluronidase isozymes have been identified, each with distinct biochemical properties and biological functions. This guide provides an in-depth overview of the core biochemical characteristics of the principal human this compound isozymes, detailed experimental protocols for their activity assessment, and a summary of their involvement in cellular signaling pathways.

I. Comparative Biochemical Properties of Human this compound Isozymes

The following table summarizes the key quantitative biochemical properties of the major human this compound isozymes. These enzymes exhibit differences in their molecular weight, optimal pH for activity, and kinetic parameters, reflecting their diverse physiological roles and subcellular localizations.

| Property | HYAL1 | HYAL2 | PH-20 (SPAM1) | HYAL4 |

| Molecular Weight | 57 kDa (precursor), 45 kDa (processed)[1] | ~50-58 kDa[2] | ~54 kDa[3] | ~54 kDa[4] |

| Optimal pH | Acidic (~3.0 - 4.5)[5][6] | Acidic (~5.0 - 5.5)[2] | Broad (4.5 - 7.0)[1] | Acidic (4.5 - 5.0)[7] |

| Substrate Specificity | Hyaluronic Acid > Chondroitin (B13769445) Sulfates[8] | High molecular weight Hyaluronic Acid[9][10] | Hyaluronic Acid, Chondroitin Sulfates[8] | Chondroitin Sulfate > Hyaluronic Acid[7] |

| Kinetic Parameters | ||||

| Km | ~0.05 mg/mL (for HA)[11] | Not well characterized | 0.87 - 0.91 mg/mL (for HA) | Not well characterized |

| Vmax | Wild-type Vmax has been determined, but is often compared to mutants[12][13] | Displays very low levels of activity[14] | 1.66 - 1.74 nM/s (for HA) | Not well characterized |

| kcat | Not consistently reported | Not applicable | 40.5 - 42.4 s-1 | Not applicable |

| Specific Activity | 0.67 ± 0.02 µmol/min/mg (at 2.5 mg/mL HA)[12] | Low activity[14] | ~258 U/L (recombinant expression)[15][16][17] | <500 ng required for 50% hydrolysis of 10 µg chondroitin sulfate |

| Primary Location | Lysosomes[18] | GPI-anchored to plasma membrane, lysosomes[19][20] | Sperm surface, epididymis[1] | Skeletal muscle, placenta |

II. Experimental Protocols for this compound Activity Assays

Accurate measurement of this compound activity is crucial for research and drug development. The following are detailed protocols for commonly used assays.

Turbidimetric Assay

This method is based on the principle that the enzymatic degradation of hyaluronic acid results in a decrease in turbidity, which can be measured spectrophotometrically.[3][9]

a. Reagent Preparation:

-

Phosphate (B84403) Buffer (0.1 M, pH 5.3, containing 0.15 M NaCl): Prepare a stock solution of 0.1 M sodium phosphate buffer and adjust the pH to 5.3. Dissolve sodium chloride to a final concentration of 0.15 M.

-

Hyaluronic Acid (HA) Substrate Solution (0.4 mg/mL): Dissolve hyaluronic acid in the phosphate buffer. This may require gentle heating or overnight dissolution.

-

Acidic Albumin Solution: Dissolve bovine serum albumin (BSA) to a final concentration of 0.1% (w/v) in 0.5 M sodium acetate (B1210297) buffer, pH 4.2. Adjust the final pH to 3.75 with HCl.

-

Enzyme Solution: Prepare a stock solution of the this compound standard or sample in cold phosphate buffer. Dilute to the desired concentration immediately before use.

b. Assay Procedure:

-

Pipette 0.5 mL of the HA substrate solution into a series of test tubes.

-

Equilibrate the tubes at 37°C for 5 minutes.

-

Prepare a blank tube containing 0.5 mL of phosphate buffer instead of the enzyme solution.

-

Initiate the reaction by adding 0.5 mL of the diluted enzyme solution to the substrate-containing tubes at timed intervals.

-

Incubate the reaction mixtures at 37°C for a precise duration (e.g., 30 minutes).

-

Stop the reaction by adding 2.5 mL of the acidic albumin solution.

-

Incubate at room temperature for 10 minutes to allow the undigested HA to precipitate and form a stable turbidity.

-

Measure the absorbance (turbidity) at 600 nm against the blank.

c. Data Analysis:

The decrease in turbidity is proportional to the this compound activity. A standard curve can be generated using known concentrations of a this compound standard. The activity of unknown samples is then interpolated from this curve.

Morgan-Elson Assay (Colorimetric)

This assay quantifies the N-acetyl-D-glucosamine (NAG) reducing ends exposed by the enzymatic cleavage of hyaluronic acid.[21]

a. Reagent Preparation:

-

Formate (B1220265) Buffer (0.1 M, pH 3.8, containing 0.05 M NaCl): Prepare a solution of 0.1 M sodium formate and adjust the pH to 3.8. Add NaCl to a final concentration of 0.05 M.

-

Hyaluronic Acid (HA) Substrate Solution: Dissolve hyaluronic acid in the formate buffer to a suitable concentration (e.g., 50 µg in 300 µL).

-

Potassium Tetraborate (PTB) Reagent (0.32 M): Prepare a 0.32 M solution of potassium tetraborate.

-

p-Dimethylaminobenzaldehyde (p-DMAB) Reagent: Prepare a solution of p-DMAB in a mixture of glacial acetic acid and hydrochloric acid (e.g., 9:1 v/v).[21]

b. Assay Procedure:

-

In a reaction tube, mix the buffered HA substrate solution with the enzyme sample.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 150 minutes).[21]

-

Stop the reaction by adding the PTB reagent.

-

Heat the mixture in a boiling water bath for exactly 3 minutes to develop the chromogen from the exposed NAG residues.[21]

-

Cool the tubes to room temperature.

-

Add the p-DMAB reagent to each tube.

-

Incubate at room temperature for a specific time to allow for color development (a reddish-purple color).

-

Measure the absorbance at 585 nm.

c. Data Analysis:

The absorbance is directly proportional to the amount of NAG released, and thus to the this compound activity. A standard curve using known concentrations of NAG is used for quantification.

Hyaluronan Zymography

Zymography is a technique to detect and characterize this compound activity in protein samples separated by polyacrylamide gel electrophoresis (PAGE).[22][23]

a. Gel Preparation (10% SDS-PAGE with 0.1% Hyaluronic Acid):

-

Prepare a 10% separating gel solution containing acrylamide/bis-acrylamide.

-

Add hyaluronic acid to the separating gel solution to a final concentration of 0.1% (w/v).

-

Add ammonium (B1175870) persulfate (APS) and TEMED to initiate polymerization and pour the gel.

-

Once the separating gel has polymerized, pour a 4% stacking gel on top.

b. Sample Preparation and Electrophoresis:

-

Mix protein samples with a non-reducing SDS sample buffer. Do not heat the samples.

-

Load the samples onto the gel and perform electrophoresis under denaturing, non-reducing conditions.

c. Renaturation and Incubation:

-

After electrophoresis, wash the gel with a renaturing buffer (e.g., Triton X-100 solution) to remove SDS and allow the enzyme to renature. This is typically done with gentle agitation for 30-60 minutes at room temperature.[24]

-

Wash the gel briefly with distilled water.

-

Incubate the gel in an activity buffer (e.g., a buffer at the optimal pH for the this compound of interest) at 37°C for 12-24 hours.[24]

d. Staining and Visualization:

-

Stain the gel with a solution of Coomassie Brilliant Blue R-250.[25]

-

Destain the gel with a solution of methanol (B129727) and acetic acid.

-

Areas of this compound activity will appear as clear bands against a blue background, where the hyaluronic acid substrate has been degraded.

III. Visualization of Signaling Pathways and Logical Relationships

Hyaluronidases play a significant role in cell signaling, primarily through the generation of low molecular weight hyaluronic acid (LMW-HA) fragments. These fragments can then interact with cell surface receptors to trigger downstream signaling cascades that influence cell behavior.

Signaling Pathway of Hyaluronan Degradation Products

The degradation of high molecular weight HA by hyaluronidases into smaller fragments initiates a signaling cascade through receptors like CD44 and RHAMM, leading to the activation of pathways that promote cell proliferation, migration, and survival.

Caption: Signaling pathway initiated by hyaluronan degradation products.

Experimental Workflow for this compound Activity Measurement

The following diagram illustrates a typical workflow for determining this compound activity from a biological sample using a spectrophotometric assay.

Caption: General workflow for a this compound activity assay.

Logical Relationships of this compound Isozymes and Substrates

This diagram illustrates the relationships between different this compound isozymes, their primary substrates, and the resulting degradation products.

Caption: Relationships between hyaluronidases and their substrates.

Conclusion

The study of this compound isozymes is a dynamic field with significant implications for understanding and treating a range of diseases, particularly cancer. The distinct biochemical properties of each isozyme dictate their specific roles in hyaluronic acid metabolism and cellular signaling. The experimental protocols provided in this guide offer robust methods for the characterization of this compound activity, which is essential for basic research and the development of novel therapeutic strategies targeting these enzymes. The visualization of the associated signaling pathways and logical relationships further aids in comprehending the complex biological functions of this important enzyme family.

References

- 1. uniprot.org [uniprot.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. alliancegenome.org [alliancegenome.org]

- 5. echelon-inc.com [echelon-inc.com]

- 6. Designed Human Serum this compound 1 Variant, HYAL1ΔL, Exhibits Activity up to pH 5.9 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. The Hyaluronidases: Their Genomics, Structures, and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HYAL2, a human gene expressed in many cells, encodes a lysosomal this compound with a novel type of specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. This compound Activity of Human Hyal1 Requires Active Site Acidic and Tyrosine Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound activity of human Hyal1 requires active site acidic and tyrosine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. HYAL2 | Abcam [abcam.com]

- 15. Active Expression of Human this compound PH20 and Characterization of Its Hydrolysis Pattern - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Active Expression of Human this compound PH20 and Characterization of Its Hydrolysis Pattern - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. uniprot.org [uniprot.org]

- 19. HYAL2 - Wikipedia [en.wikipedia.org]

- 20. uniprot.org [uniprot.org]

- 21. [PDF] this compound Activity of Human Hyal1 Requires Active Site Acidic and Tyrosine Residues* | Semantic Scholar [semanticscholar.org]

- 22. A zymographic assay for detection of this compound activity on polyacrylamide gels and its application to enzymatic activity found in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. documents.thermofisher.com [documents.thermofisher.com]

- 25. rlacollege.edu.in [rlacollege.edu.in]

The Spreading Factor: An In-depth Technical Guide to the Discovery and History of Hyaluronidase

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Hyaluronidase (HAase), a pivotal enzyme in cellular and matrix biology, has a rich history intertwined with the very foundations of biochemistry and extracellular matrix research. Initially identified as a "spreading factor" for its remarkable ability to increase tissue permeability, its identity as an enzyme that specifically degrades hyaluronic acid (HA) unlocked new avenues in medicine, from enhancing drug delivery to understanding complex physiological and pathological processes like fertilization, inflammation, and cancer progression. This technical guide provides a comprehensive chronicle of the discovery and scientific journey of this compound, detailing the seminal experiments that defined its function, summarizing key quantitative findings, and illustrating the complex signaling pathways it modulates.

A Historical Chronicle of Discovery

The story of this compound begins not with the enzyme itself, but with an observation of its effect. In 1928, F. Duran-Reynals, while studying viral vaccines, discovered that extracts from mammalian testes contained a "spreading factor" that dramatically increased the diffusion and absorption of subcutaneously injected substances like dyes and toxins.[1] This mysterious agent was noted for its ability to render the connective tissue more permeable.

The substrate for this factor, hyaluronic acid (then called hyaluronic acid), was first isolated from the vitreous humor of bovine eyes in 1934 by Karl Meyer and his colleague John Palmer.[2][3] Meyer, a central figure in the field, would go on to dedicate decades to characterizing this unique, high-molecular-weight polysaccharide.[2][4]

The critical connection between the spreading factor and hyaluronic acid was established in 1940 by Ernst Chain and Edward Duthie.[1][5][6] They demonstrated that the spreading factor was, in fact, an enzyme that depolymerized hyaluronic acid, thereby reducing its viscosity. They officially proposed the name This compound for this enzyme.[1] Karl Meyer's subsequent work further elucidated the action of hyaluronidases from different sources, noting that testicular and pneumococcal enzymes yielded different end products, which was a crucial step in understanding their diverse nature.[7] This foundational research culminated in Meyer's formal classification of hyaluronidases into three distinct groups in 1971, a system based on their reaction products that remains influential today.[8]

Classification and Types of this compound

Hyaluronidases are a family of enzymes broadly categorized based on their mechanism of action and biological source.

Meyer's Classification (1971)

Karl Meyer's system divides hyaluronidases into three main types based on their enzymatic cleavage products:

-

Type I: Mammalian-type Hyaluronidases (EC 3.2.1.35) : These are endo-β-N-acetyl-D-hexosaminidases that hydrolyze the β-1,4-glycosidic bond between N-acetylglucosamine and D-glucuronic acid residues in hyaluronic acid. The primary end product is a tetrasaccharide. In humans, six this compound genes have been identified, including HYAL1, HYAL2, HYAL3, HYAL4, PH-20 (a sperm-specific this compound), and a pseudogene, HYALP1.[9]

-

Type II: Leech and Hookworm Hyaluronidases (EC 3.2.1.36) : These are endo-β-D-glucuronidases that cleave the β-1,3-glycosidic bond, yielding different oligosaccharide products.

-

Type III: Microbial Hyaluronidases (EC 4.2.2.1) : Also known as hyaluronate lyases, these enzymes are produced by various bacteria. They act via a β-elimination reaction on the β-1,4-glycosidic bond, creating an unsaturated double bond at the non-reducing end of the resulting disaccharide.

pH-Based Classification

Hyaluronidases can also be classified by their optimal pH for activity:

-

Acid-Active Hyaluronidases : These enzymes, such as human HYAL1, function optimally at an acidic pH of 3.0 to 4.0.

-

Neutral-Active Hyaluronidases : This group, which includes the sperm-specific PH-20 and venom hyaluronidases, is most active at a neutral pH range of 5.0 to 8.0.

The logical relationship for this classification is visualized below.

Key Historical Experiments and Methodologies

The characterization of this compound activity relied on several ingenious assays developed during the early to mid-20th century. These methods measured the direct and indirect effects of hyaluronic acid depolymerization.

Mucin Clot Prevention Assay

This was one of the earliest qualitative and semi-quantitative methods. It is based on the principle that high-molecular-weight hyaluronic acid, when mixed with protein (like serum albumin) and acidified (e.g., with acetic acid), forms a characteristic fibrous clot or precipitate.

Experimental Protocol:

-

Substrate Preparation : A solution of hyaluronic acid (e.g., from umbilical cord or synovial fluid) is prepared in a suitable buffer.[10][11]

-

Enzyme Incubation : Serial dilutions of the this compound-containing sample (e.g., testicular extract) are added to fixed volumes of the hyaluronic acid substrate.[12]

-

Reaction : The mixtures are incubated at 37°C for a defined period (e.g., 20-30 minutes) to allow for enzymatic degradation.[11]

-

Clot Formation : A solution of protein (e.g., serum) is added, followed by acidification with acetic acid.

-

Observation : The tubes are observed for the formation of a mucin clot. The highest dilution of the enzyme that prevents clot formation is taken as the endpoint, indicating the enzyme's activity.[10]

Viscosimetric Assay

This method, utilized by Chain and Duthie, provides a more quantitative measure of enzyme activity by tracking the reduction in viscosity of a hyaluronic acid solution.[13][14]

Experimental Protocol:

-

Substrate Preparation : A solution of purified hyaluronic acid is prepared in a buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) to achieve a high initial viscosity.

-

Viscometer Setup : The substrate is placed in an Ostwald viscometer maintained at a constant temperature (e.g., 37°C).

-

Enzyme Addition : A small volume of the this compound sample is added to the substrate in the viscometer and mixed rapidly.

-

Time-Course Measurement : The flow time of the solution through the viscometer capillary is measured at regular intervals.

-

Data Analysis : The specific viscosity is calculated over time. The rate of viscosity reduction is proportional to the enzyme concentration. Activity is often expressed in "viscosity-reducing units."[14]

Turbidimetric Assay

Developed by Kass and Seastone, this method became a standard for its reproducibility and suitability for assaying many samples. It relies on the principle that undigested hyaluronic acid forms a stable colloidal suspension (turbidity) when complexed with an acidified protein solution.[15]

Experimental Protocol:

-

Reagent Preparation :

-

Standard Curve Generation : A standard curve is created by mixing serial dilutions of a known hyaluronic acid stock solution with the acid albumin reagent and measuring the resulting turbidity at a specific wavelength (e.g., 540-600 nm).[16]

-

Enzyme Reaction :

-

Turbidity Development : The reaction is stopped by adding the acid albumin solution to each tube. The mixture is allowed to stand for approximately 10 minutes for turbidity to develop.[17]

-

Measurement and Calculation : The absorbance (turbidity) of each sample is read using a spectrophotometer. The amount of remaining hyaluronic acid is determined from the standard curve. Enzyme activity is calculated based on the amount of substrate hydrolyzed and is often expressed in Turbidity Reducing Units (TRU).[15]

The general workflow for a turbidimetric assay is illustrated below.

Quantitative Data from Early Methodologies

The following tables summarize the type of quantitative data generated from these classical assays. The values are representative of typical results described in the literature to illustrate the methodologies.

Table 1: Representative Data from a Turbidimetric Assay Standard Curve

| HA Concentration (mg/mL) | Absorbance (A600 nm) |

| 0.00 | 0.000 |

| 0.05 | 0.155 |

| 0.10 | 0.310 |

| 0.15 | 0.465 |

| 0.20 | 0.620 |

Table 2: Example Calculation of Enzyme Activity (Turbidimetric Assay)

| Sample | Dilution | Incubation Time (min) | Final Absorbance (A600 nm) | Remaining HA (mg/mL) | % HA Hydrolyzed |

| Control (No Enzyme) | - | 30 | 0.620 | 0.200 | 0% |

| Test Enzyme | 1:100 | 30 | 0.310 | 0.100 | 50% |

| Test Enzyme | 1:200 | 30 | 0.465 | 0.150 | 25% |

| Determined from the standard curve in Table 1. |

Table 3: Representative Data from a Viscosimetric Assay

| Time (minutes) | Relative Viscosity (Testicular HAase) | Relative Viscosity (Pneumococcal HAase) |

| 0 | 5.80 | 5.80 |

| 5 | 3.50 | 4.20 |

| 10 | 2.10 | 3.10 |

| 20 | 1.50 | 2.00 |

| 30 | 1.25 | 1.60 |

| 60 | 1.10 | 1.20 |

Role in Cellular Signaling Pathways

Beyond its structural role, the degradation of hyaluronic acid by hyaluronidases produces fragments of varying sizes that act as potent signaling molecules. These fragments interact with cell surface receptors to modulate critical cellular processes.

CD44 and RHAMM Signaling

CD44 (Cluster of Differentiation 44) and RHAMM (Receptor for Hyaluronan-Mediated Motility) are the two principal receptors for hyaluronic acid.

-

High-Molecular-Weight HA (HMW-HA) , the native form, typically engages CD44 to promote cell adhesion and maintain tissue homeostasis. This interaction can activate anti-inflammatory and anti-proliferative signals.[18]

-

Low-Molecular-Weight HA (LMW-HA) , produced by this compound activity during tissue injury or inflammation, can bind to both CD44 and RHAMM.[19] This binding often triggers pro-inflammatory, pro-angiogenic, and pro-proliferative signaling cascades.[18] The interaction can activate downstream effectors such as the Ras-MAPK/ERK and PI3K/Akt pathways, which are crucial for cell survival, migration, and invasion.[20][21]

The diagram below illustrates the divergent signaling outcomes based on HA size and receptor engagement.

NF-κB Inflammatory Pathway

During acute inflammation, pro-inflammatory cytokines like TNF-α and IL-1β can upregulate the expression of hyaluronidases (HYAL1, HYAL2).[1] The resulting increase in LMW-HA fragments can then act as damage-associated molecular patterns (DAMPs), binding to Toll-like receptors (TLRs) such as TLR2 and TLR4. This engagement activates downstream signaling cascades, including the potent NF-κB pathway, which further amplifies the inflammatory response by promoting the transcription of more pro-inflammatory cytokines, creating a self-perpetuating cycle.[1][22]

Conclusion and Future Directions

From its humble beginnings as an enigmatic "spreading factor" to its current status as a key modulator of the tissue microenvironment, this compound has proven to be an enzyme of immense biological and therapeutic importance. The pioneering work of Duran-Reynals, Meyer, Chain, and Duthie laid a foundation that has enabled decades of research into its multifaceted roles. Today, recombinant hyaluronidases are critical tools in drug delivery, ophthalmology, and aesthetic medicine.

For drug development professionals, understanding the history and fundamental biochemistry of this compound is crucial. The enzyme's ability to remodel the extracellular matrix presents both opportunities and challenges. Leveraging its "spreading" effect can enhance the bioavailability of co-administered therapeutics, particularly for subcutaneous delivery of large molecules. Conversely, inhibiting its activity is a therapeutic strategy being explored for certain cancers and inflammatory diseases where HA degradation products promote pathology. Future research will continue to unravel the specific functions of different this compound isozymes and the context-dependent signaling of HA fragments, paving the way for more targeted and sophisticated therapeutic interventions.

References

- 1. This compound: structure, mechanism of action, diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The journey of hyaluronan research in the Journal of Biological Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nasonline.org [nasonline.org]

- 5. Chain, E. and Duthie, E.S. (1940) Identity of this compound and spreading factor. British Journal of Experimental Pathology, 21, 324-338. - References - Scientific Research Publishing [scirp.org]

- 6. Identity of this compound and Spreading Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. josorge.com [josorge.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. academic.oup.com [academic.oup.com]

- 11. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 12. STUDIES OF THE MUCIN-CLOT PREVENTION TEST FOR THE DETERMINATION OF THE ANTIthis compound TITRE OF HUMAN SERUM - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A modified method for the viscosimetric assay of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Absolute and empirical determination of the enzymatic activity and kinetic investigation of the action of this compound on hyaluronan using viscosimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. This compound - Assay | Worthington Biochemical [worthington-biochem.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Interactions between Hyaluronan and Its Receptors (CD44, RHAMM) Regulate the Activities of Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Hyaluronan and RHAMM in Wound Repair and the “Cancerization” of Stromal Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Hyaluronan-CD44/RHAMM interaction-dependent cell proliferation and survival in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Hyaluronan-mediated CD44 activation of RhoGTPase signaling and cytoskeleton function promotes tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Hyaluronan, a Crucial Regulator of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

The Evolution of the Hyaluronidase Gene Family: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hyaluronidase gene family represents a fascinating subject of evolutionary study, characterized by a series of gene duplication events and functional diversifications that have led to a range of enzymes with critical roles in both physiological and pathological processes. This technical guide provides an in-depth exploration of the evolution of this gene family, detailing its members, phylogenetic relationships, and the experimental methodologies used to elucidate their functions. Quantitative data are presented in structured tables for comparative analysis, and key experimental protocols are outlined. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to provide clear, logical representations of complex processes. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the this compound gene family.

Introduction to the this compound Gene Family

Hyaluronidases are a class of enzymes that primarily catalyze the degradation of hyaluronan, a major component of the extracellular matrix.[1] The term "this compound" is somewhat of a misnomer, as these enzymes can also degrade other glycosaminoglycans like chondroitin (B13769445) and chondroitin sulfates, albeit at slower rates.[2] This broader specificity is thought to be a reflection of their evolutionary origins, likely evolving from ancestral chondroitinases.[2] Vertebrate hyaluronidases belong to the glycosidase family 56 and function as endo-β-N-acetyl-hexosaminidases, hydrolyzing the β1,4 glycosidic linkages in hyaluronan.[2] This contrasts with bacterial hyaluronidases, which are lyases belonging to the polysaccharide lyase family 8 and cleave hyaluronan via a β-elimination reaction.[2]

In humans, the this compound gene family consists of six members: HYAL1, HYAL2, HYAL3, HYAL4, SPAM1 (also known as PH-20 or HYAL5), and a pseudogene, HYALP1 (also known as HYAL6).[1][3] These genes are organized into two clusters on different chromosomes, a genomic arrangement that provides strong evidence for their evolutionary history through gene duplication.[4]

Genomic Organization and Evolution

The evolution of the vertebrate this compound gene family is a story of gene duplication and subsequent divergence. The prevailing hypothesis suggests an initial ancestral gene underwent two duplication events to form a three-gene cluster.[2][5] This was followed by an en masse block duplication of the entire cluster, resulting in the current genomic organization observed in mammals.[2][4] This en masse duplication is thought to have occurred around the time of the divergence between placental and non-placental mammals.[2]

In humans, three this compound genes (HYAL1, HYAL2, and HYAL3) are clustered on chromosome 3p21.3.[4][6] The other three (HYAL4, SPAM1, and the pseudogene HYALP1) are clustered on chromosome 7q31.3.[4][6] A similar syntenic arrangement is found in the mouse genome, with three genes on chromosome 9F1-F2 and three on chromosome 6A2.[4][5] Interestingly, the mouse ortholog of the human pseudogene HYALP1 appears to be a functional gene, suggesting ongoing evolutionary changes within this gene family.[4][6] The presence of a single this compound-like sequence in the genome of Caenorhabditis elegans and its absence in Drosophila melanogaster further highlights the dynamic nature of this gene family's evolution across different lineages.[7]

Proposed Evolutionary Pathway of the this compound Gene Family

Caption: Proposed evolutionary pathway of the this compound gene family.

Functional Divergence of this compound Family Members

Following the gene duplication events, the members of the this compound family have undergone functional divergence, resulting in enzymes with distinct substrate specificities, pH optima, and tissue expression patterns.

-

HYAL1 and HYAL2: These are the two major hyaluronidases responsible for the degradation of hyaluronan in somatic tissues.[2][4] HYAL2, which is often GPI-anchored to the cell surface, degrades high-molecular-weight hyaluronan into intermediate-sized fragments of approximately 20 kDa.[2][7] These fragments are then internalized and further degraded into small oligosaccharides, primarily tetrasaccharides, by the lysosomal enzyme HYAL1.[2][4]

-

HYAL3: The function of HYAL3 is less clear. While it is widely expressed, enzymatic activity has been difficult to detect using standard this compound assays.[8]

-

HYAL4: Preliminary studies suggest that HYAL4 is primarily a chondroitinase, with little to no activity against hyaluronan.[7] This finding supports the hypothesis that the ancestral gene of this family was a chondroitinase.

-

SPAM1 (PH-20): This this compound is well-known for its crucial role in fertilization.[3][9] Located on the sperm surface, it degrades the hyaluronan-rich cumulus oophorus surrounding the oocyte, allowing the sperm to penetrate and fertilize the egg.[3]

-

Venom Hyaluronidases: Hyaluronidases are also found in the venoms of various animals, including snakes and insects.[10][11] In this context, they act as "spreading factors," breaking down the extracellular matrix of the victim's tissues to facilitate the diffusion of other toxins.[10][11]

Quantitative Data Summary

The following tables summarize key quantitative data related to the human this compound gene family.

Table 1: Genomic Location of Human this compound Genes

| Gene | Chromosomal Location |

| HYAL1 | 3p21.3 |

| HYAL2 | 3p21.3 |

| HYAL3 | 3p21.3 |

| HYAL4 | 7q31.3 |

| SPAM1 | 7q31.3 |

| HYALP1 | 7q31.3 |

Data sourced from Csoka et al. (2001).[4]

Table 2: Sequence Identity Among Human Hyaluronidases (%)

| HYAL1 | HYAL2 | HYAL3 | HYAL4 | PH-20 | |

| HYAL1 | 100 | 39.9 | 40.5 | 34.6 | 38.2 |

| HYAL2 | 100 | 38.3 | 33.3 | 35.1 | |

| HYAL3 | 100 | 34.1 | 35.8 | ||

| HYAL4 | 100 | 35.5 | |||

| PH-20 | 100 |

Data based on ClustalW 1.82 as reported by Jedrzejas and Stern (2005).[2]

Experimental Protocols

Phylogenetic Analysis of the this compound Gene Family

Phylogenetic analysis is a fundamental method for inferring the evolutionary relationships between genes. A general workflow for constructing a phylogenetic tree of the this compound gene family is outlined below.

-

Sequence Retrieval: Obtain the amino acid sequences of this compound proteins from various species of interest from public databases such as GenBank or UniProt.

-

Multiple Sequence Alignment (MSA): Align the retrieved sequences using a multiple sequence alignment program like ClustalW, MAFFT, or MUSCLE. This step is crucial for identifying homologous regions and is the basis for phylogenetic inference.

-

Phylogenetic Tree Inference: Construct the phylogenetic tree using one of the following methods:

-

Distance-Based Methods (e.g., Neighbor-Joining): These methods calculate a distance matrix based on the degree of difference between pairs of sequences and then cluster the sequences based on this matrix.[12][13]

-

Character-Based Methods:

-

Maximum Parsimony: This method seeks the tree that requires the fewest evolutionary changes (e.g., amino acid substitutions) to explain the observed sequence data.[12][13]

-

Maximum Likelihood: This method evaluates the probability of the observed data given a particular evolutionary model and tree topology, and selects the tree with the highest likelihood.[12][13]

-

Bayesian Inference: This method uses a probabilistic approach to infer the posterior probability of a tree, incorporating prior knowledge about the evolutionary process.[12][13]

-

-

-

Tree Evaluation: Assess the reliability of the inferred tree branches using statistical methods such as bootstrapping or by calculating posterior probabilities.

-

Tree Visualization: Visualize and annotate the final phylogenetic tree using software such as MEGA, FigTree, or iTOL.

Caption: A generalized workflow for phylogenetic analysis.

This compound Activity Assays

Various assays have been developed to measure the enzymatic activity of hyaluronidases. One common method is an ELISA-like microtiter-based assay.

-

Plate Coating: Coat microtiter plates with biotinylated hyaluronan.

-

Sample Incubation: Add the this compound-containing sample (e.g., purified enzyme, cell lysate, or biological fluid) to the coated wells and incubate at a controlled temperature (e.g., 37°C) for a specific time period.

-

Detection:

-

Wash the plates to remove the enzyme and digested hyaluronan fragments.

-

Add an avidin-peroxidase conjugate, which will bind to the remaining biotinylated hyaluronan on the plate.

-

Add a peroxidase substrate (e.g., OPD or TMB) to produce a colorimetric signal.

-

-

Quantification: Measure the absorbance of the wells using an ELISA plate reader. The this compound activity is inversely proportional to the colorimetric signal (i.e., higher activity results in less remaining hyaluronan and a weaker signal).[14][15]

Caption: Hyaluronan degradation pathway in somatic tissues.

Conclusion

The this compound gene family provides a compelling model for understanding the evolutionary processes of gene duplication and functional divergence. From a single ancestral gene, a family of enzymes with diverse roles in development, physiology, and disease has emerged. A thorough understanding of their evolutionary history, genomic organization, and enzymatic functions is crucial for researchers in basic science and for professionals in drug development targeting hyaluronan metabolism. The experimental protocols and data presented in this guide offer a solid foundation for further investigation into this dynamic and important gene family.

References

- 1. This compound: structure, mechanism of action, diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Hyaluronidases: Their Genomics, Structures, and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. The six this compound-like genes in the human and mouse genomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Genetic Deficiencies of Hyaluronan Degradation | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Mammalian Hyaluronidases [glycoforum.gr.jp]

- 8. Update on the Mammalian Hyaluronidases [glycoforum.gr.jp]

- 9. This compound: An overview of its properties, applications, and side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Hyaluronan breakdown by snake venom hyaluronidases: From toxins delivery to immunopathology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Common Methods for Phylogenetic Tree Construction and Their Implementation in R - PMC [pmc.ncbi.nlm.nih.gov]

- 13. go.zageno.com [go.zageno.com]

- 14. Experimental evaluation of this compound activity in combination with specific drugs applied in clinical techniques of interventional pain management and local anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Expression of Hyaluronidase in Different Cell Types

For Researchers, Scientists, and Drug Development Professionals

Introduction to Hyaluronidases

Hyaluronidases (HYALs) are a family of enzymes that primarily catalyze the degradation of hyaluronic acid (HA), a major glycosaminoglycan component of the extracellular matrix (ECM).[1][2] By breaking down HA, these enzymes play crucial roles in various physiological and pathological processes, including tissue remodeling, inflammation, fertilization, and tumor progression.[1][3] In humans, six hyaluronidase-like genes have been identified: HYAL1, HYAL2, HYAL3, HYAL4, PH-20 (also known as SPAM1), and a pseudogene, HYALP1 (HYAL6).[4][5][6] These genes are organized into two clusters on chromosomes 3p21.3 (HYAL1-3) and 7q31.3 (HYAL4, PH-20, HYALP1).[6][7][8]

HYAL1 and HYAL2 are considered the major hyaluronidases in most somatic tissues.[4][6][8] HYAL2, often a GPI-anchored protein on the cell surface, degrades high-molecular-weight HA into intermediate-sized fragments (~20 kDa).[4][5][6] These fragments are then internalized and further broken down into small oligosaccharides by the lysosomal enzyme HYAL1.[4][5][6] The other hyaluronidases have more restricted expression patterns or weaker enzymatic activity.[8][9] Understanding the differential expression of these enzymes across various cell types is critical for elucidating their roles in health and disease and for developing targeted therapeutic strategies.

Expression of this compound Isoforms in Various Cell Types

The expression of this compound genes is highly variable and tissue-specific. This differential expression dictates the local turnover of hyaluronic acid, influencing cell behavior and tissue function.

Expression in Normal Somatic Cells

Hyaluronidases are expressed in a wide range of normal cells, where they contribute to the constant remodeling of the extracellular matrix.

-

Fibroblasts: Human dermal fibroblasts express HYAL1 and HYAL2.[8][10][11] Specifically, normal human dermal fibroblasts (HS27) and fetal fibroblasts (FF24) secrete HYAL1, with expression being highest in quiescent, post-confluent cells.[11] Studies have shown that while older human fibroblasts have decreased hyaluronic acid secretion, this is mainly due to the downregulation of hyaluronan synthases (HAS) rather than changes in the expression levels of HYAL1 and HYAL2.[12] In skin, KIAA1199 is also a key enzyme for HA degradation by fibroblasts.[8]

-

Chondrocytes: Human articular chondrocytes express mRNA for HYAL1, HYAL2, and HYAL3, with HYAL2 being the predominant transcript.[13][14] Endogenous HYAL2 in these cells is localized intracellularly, suggesting that HA turnover is dependent on receptor-mediated endocytosis and subsequent lysosomal degradation.[13][14]

-

Epithelial Cells: Primary human bronchial epithelial (HBE) cells express HYAL1, HYAL2, and HYAL3.[15][16] HYAL1 and HYAL3 are found intracellularly, whereas HYAL2 is present both intracellularly and on the apical cell surface, as well as in a soluble form in secretions.[15][16]

-

Immune Cells: White blood cells are known to produce this compound to facilitate their movement through connective tissue to reach sites of infection.[4]

-

Other Cell Lines: Several cultured cell lines are used as models to study this compound expression. For instance, HeLa and COS-7 cells express mRNA for HYAL1, HYAL2, and HYAL3. In contrast, the immortalized human chondrocyte cell line (C-28/I2) and human embryonic kidney cells (HEK-293) express HYAL2 and HYAL3, but have no detectable HYAL1.[13] In all these tested cell lines, HYAL2 was the most abundant transcript.[13]

Overexpression and Altered Expression in Cancer Cells

The expression of hyaluronidases is frequently dysregulated in cancer, contributing to tumor growth, invasion, and angiogenesis.[2][17]

-

Melanoma, Colon Carcinoma, and Glioblastoma: Metastatic human melanoma, colon carcinoma, and glioblastoma cell lines express a this compound similar to PH-20.[17][18] This expression is also observed in tumor biopsies from colorectal carcinoma patients but not in normal colon tissue.[17][18]

-

Ovarian Cancer: Gene expression analysis in ovarian cancer tissues compared to normal ovarian tissue reveals significant changes. HAS1, HYAL1, and HYAL4 mRNA expression is significantly upregulated, while HAS2, HYAL2, and HYAL3 mRNA expression is significantly downregulated.[19][20]

-

Breast Cancer: Evidence suggests that less invasive breast cancer cells tend to express HAS3 and HYAL3, whereas highly invasive cells express HAS2 and HYAL2.[21] Increased levels of this compound have also been found in breast tumor metastases.[21]

-

Laryngeal Carcinoma: PH-20 mRNA levels are reportedly elevated in both primary and lymph node metastatic lesions of laryngeal carcinoma compared to normal laryngeal tissues.[21]

-

Fibrosarcoma: In contrast to normal fibroblasts, this compound expression in fibrosarcoma cells (HT1080) is independent of cell density.[11]

Data Presentation: Quantitative Expression of Hyaluronidases

The following tables summarize the relative mRNA expression levels of different this compound isoforms across various cell types as reported in the literature.

Table 1: Relative mRNA Expression of this compound Isoforms in Various Human Cell Lines

| Cell Line | Cell Type | HYAL1 | HYAL2 | HYAL3 | Reference |

|---|---|---|---|---|---|

| Human Articular Chondrocytes | Primary Chondrocytes | + | +++ | + | [13] |

| HeLa | Cervical Cancer | + | +++ | + | [13] |

| COS-7 | Monkey Kidney Fibroblast | + | +++ | + | [13] |

| C-28/I2 | Immortalized Chondrocytes | - | ++ | + | [13] |

| HEK-293 | Human Embryonic Kidney | - | ++ | + | [13] |

| Human Bronchial Epithelial (HBE) | Primary Epithelial Cells | Expressed | Expressed | Expressed | [15][16] |

| HS27, FF24 | Dermal & Fetal Fibroblasts | Expressed | Expressed | Not Reported | [11] |

Legend: +++ Predominant transcript; ++ Moderate expression; + Detectable expression; - Not detectable.

Table 2: Differential mRNA Expression of Hyaluronan-Related Genes in Ovarian Cancer

| Gene | Expression Change in Tumor vs. Normal Tissue | Reference |

|---|---|---|

| HAS1 | Upregulated | [19][20] |

| HAS2 | Downregulated | [19][20] |

| HYAL1 | Upregulated | [19][20] |

| HYAL2 | Downregulated | [19][20] |

| HYAL3 | Downregulated | [19][20] |

| HYAL4 | Upregulated | [19][20] |

Data derived from analysis of ovarian cancer tissue (n=744) compared to normal tissue (n=46).[19][20]

Regulation of this compound Expression and Signaling Pathways

The expression and activity of hyaluronidases are tightly controlled by various signaling molecules, including growth factors and cytokines, particularly in the context of tissue injury, inflammation, and cancer.

Regulation by Growth Factors in Dermal Fibroblasts

-

Platelet-Derived Growth Factor-BB (PDGF-BB): In human dermal fibroblasts, PDGF-BB stimulates a significant increase in hyaluronan synthesis. This is achieved by inducing a 3-fold increase in the already high levels of HAS2 mRNA and also increasing HAS1 and HYAL1 mRNA. The levels of HAS3 and HYAL2 mRNA are unaffected.[10] This response is mediated by the ERK/MAPK and PI3K signaling pathways.[10]

-

Transforming Growth Factor-β1 (TGF-β1): In contrast to PDGF-BB, TGF-β1 does not increase hyaluronan synthesis in dermal fibroblasts but enhances hyaluronan degradation by stimulating HYAL activity.[10] In other contexts, such as with myofibroblasts, TGF-β1 significantly increases the expression of HYAL2 mRNA and protein.[22]

Regulation by Pro-inflammatory Cytokines in Airway Epithelial Cells

-

TNF-α and IL-1β: In human bronchial epithelial cells, the pro-inflammatory cytokines TNF-α and IL-1β regulate this compound expression and activity. IL-1β acts synergistically with TNF-α to increase the gene expression and enzymatic activity of HYALs.[15][16] This upregulation is implicated in inflammatory conditions such as asthma.[15][16] During acute inflammation, these cytokines can activate signaling cascades like the NF-κB pathway, leading to upregulated expression of HYAL1, HYAL2, and HYAL3.[1]

Signaling Pathway Diagram

The signaling cascade initiated by PDGF-BB in human dermal fibroblasts, leading to altered expression of hyaluronan synthases and hyaluronidases, is a key regulatory mechanism.

Experimental Protocols

Accurate measurement of this compound expression and activity is fundamental for research in this field. Below are detailed protocols for commonly used techniques.

Quantitative Real-Time PCR (qPCR) for this compound Gene Expression

This protocol allows for the quantification of mRNA levels of specific this compound isoforms.

1. RNA Isolation and Purification:

-

Harvest cells (e.g., after 3 hours of cultivation for peak expression in some bacterial models).[23]

-

Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by gel electrophoresis.

2. cDNA Synthesis (Reverse Transcription):

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., SuperScript III First-Strand Synthesis System, Invitrogen) with oligo(dT) or random hexamer primers.

3. Primer Design:

-

Design forward and reverse primers specific to the this compound gene of interest (e.g., HYAL1, HYAL2). Ensure primers span an exon-exon junction to avoid amplification of genomic DNA.

-

Use primer design software (e.g., Primer3) and verify specificity using BLAST. Primers should have a GC content of 40-60%.[23]

4. qPCR Reaction:

-

Prepare the qPCR reaction mix in a total volume of 20-25 µL, containing:

-

2x SYBR Green Master Mix

-

Forward Primer (final concentration 300-500 nM)

-

Reverse Primer (final concentration 300-500 nM)

-

cDNA template (diluted)

-

Nuclease-free water

-

-

Run the reaction on a real-time PCR system with a thermal cycling protocol, for example:

-

Initial denaturation: 95°C for 5-10 min.

-

40 cycles of:

-

Denaturation: 95°C for 10-15 sec.

-

Annealing: 58-62°C for 20-30 sec.

-

Extension: 72°C for 20-30 sec.[24]

-

-

-

Include a melt curve analysis at the end to verify the specificity of the amplified product.

5. Data Analysis:

-

Determine the cycle threshold (Ct) for each sample.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).

Hyaluronan Zymography for this compound Activity

Zymography is a powerful technique to detect and characterize this compound activity in biological samples.[3]

1. Gel Preparation:

-

Prepare a standard polyacrylamide gel (e.g., 10% SDS-PAGE).

-

Incorporate hyaluronic acid (HA) into the gel matrix at a final concentration of 0.1-0.5 mg/mL before polymerization.

2. Sample Preparation and Electrophoresis:

-

Prepare cell lysates, culture supernatants, or tissue extracts in a non-reducing sample buffer. Do not boil the samples.

-

Load 20-60 µg of protein per lane.[25]

-

Run the electrophoresis under standard conditions until the dye front reaches the bottom of the gel.

3. Renaturation and Incubation:

-

After electrophoresis, wash the gel twice for 30 minutes each in a renaturation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2.5% Triton X-100) to remove SDS and allow the enzyme to renature.

-

Incubate the gel overnight (16-24 hours) at 37°C in an incubation buffer optimized for this compound activity (e.g., 0.1 M sodium formate, 0.15 M NaCl, pH 3.7).[11]

4. Staining and Visualization:

-

Stain the gel for 1-2 hours with a 0.5% Alcian Blue solution in 25% ethanol (B145695) and 10% acetic acid. This stains the undigested HA in the gel.

-

Destain the gel with 7% acetic acid.

-

Areas of this compound activity will appear as clear, unstained bands against a dark blue background.[3] The molecular weight can be estimated by running a pre-stained protein ladder in parallel.

Turbidimetric Assay for this compound Activity

This assay measures this compound activity by quantifying the remaining undigested hyaluronic acid, which forms turbidity with an acidic albumin solution.[26][27]

1. Reagent Preparation:

-

Hyaluronic Acid (HA) Substrate: Prepare a 0.3-0.4 mg/mL solution of HA in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 5.3 with 0.15 M NaCl).[26] Heat gently to dissolve if necessary.

-

Enzyme Solution: Prepare serial dilutions of the sample containing this compound and a known standard in a cold enzyme diluent or buffer.

-

Acidic Albumin Solution: Prepare a solution of bovine serum albumin (BSA) in an acidic buffer (e.g., 0.5 M sodium acetate, pH 4.2, adjusted to pH 3.0-3.75 with HCl).[26]

2. Enzymatic Reaction:

-

Pipette 0.5 mL of the HA substrate into test tubes and equilibrate at 37°C for 5 minutes.

-

Add 0.5 mL of the diluted enzyme sample or standard to the tubes at timed intervals.

-

Incubate the reaction mixture at 37°C for a precise duration (e.g., exactly 10 or 45 minutes).[26]

-

Stop the reaction by placing the tubes in an ice bath or by immediately proceeding to the next step.

3. Turbidity Development:

-

Add a larger volume (e.g., 2.5-9.0 mL) of the acidic albumin solution to each tube.[26] Mix immediately.

-

Allow the tubes to stand at room temperature for 10 minutes to allow turbidity to develop fully.[26]

4. Measurement and Calculation:

-

Measure the turbidity by reading the absorbance (or % transmittance) at 540-600 nm using a spectrophotometer.[26]

-

Use a blank containing buffer instead of the enzyme.

-

Calculate the amount of HA remaining using a standard curve prepared with known concentrations of HA. The decrease in turbidity is proportional to the this compound activity in the sample.

Conclusion

The expression of this compound is a dynamically regulated process that varies significantly across different cell types and physiological states. In normal tissues, HYAL1 and HYAL2 are the predominant isoforms, orchestrating the systematic turnover of hyaluronic acid, a process essential for tissue homeostasis. In pathological conditions, particularly cancer, the expression patterns of this compound isoforms are frequently altered. This dysregulation, often involving the upregulation of specific HYALs like HYAL1, HYAL2, or PH-20, contributes to the degradation of the extracellular matrix, thereby promoting tumor invasion, angiogenesis, and metastasis. The expression of these enzymes is tightly controlled by external stimuli such as growth factors and pro-inflammatory cytokines, acting through complex signaling networks. A thorough understanding of the cell-specific expression and regulation of hyaluronidases, facilitated by robust experimental methodologies, is paramount for developing novel diagnostics and targeted therapies for a range of human diseases.

References

- 1. This compound: structure, mechanism of action, diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. The Hyaluronidases: Their Genomics, Structures, and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The six this compound-like genes in the human and mouse genomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. db.cngb.org [db.cngb.org]

- 8. mdpi.com [mdpi.com]

- 9. Emerging roles for this compound in cancer metastasis and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Growth factor regulation of hyaluronan synthesis and degradation in human dermal fibroblasts: importance of hyaluronan for the mitogenic response of PDGF-BB - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound expression in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The decreased secretion of hyaluronan by older human fibroblasts under physiological conditions is mainly associated with the down-regulated expression of hyaluronan synthases but not with the expression levels of hyaluronidases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Expression and cellular localization of human this compound-2 in articular chondrocytes and cultured cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Expression and cellular localization of human this compound-2 in articular chondrocytes and cultured cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound expression and activity is regulated by pro-inflammatory cytokines in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound Expression and Activity Is Regulated by Pro-Inflammatory Cytokines in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Expression of this compound by tumor cells induces angiogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Expression of this compound by tumor cells induces angiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The hyaluronan-related genes HAS2, HYAL1-4, PH20 and HYALP1 are associated with prognosis, cell viability and spheroid formation capacity in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. HYALURONDIASE: BOTH A TUMOR PROMOTER AND SUPPRESSOR - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound-2 Regulates RhoA Signaling, Myofibroblast Contractility, and Other Key Profibrotic Myofibroblast Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Analysis of this compound Expression by qPCR in Egyptian Clinical Isolates of Staphylococcus aureus and Its Correlation with Phenotypic Plate Assay [scirp.org]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. This compound - Assay | Worthington Biochemical [worthington-biochem.com]

- 27. bioassaysys.com [bioassaysys.com]

Unraveling the Hyaluronidase Gene Landscape: A Technical Guide to Chromosomal Clustering, Location, and Signaling Pathways

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the genomic organization of human hyaluronidase genes, their specific chromosomal locations, and the intricate signaling pathways they modulate. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of complex biological processes.

Introduction: The this compound Gene Family

Hyaluronidases are a family of enzymes that play a crucial role in the degradation of hyaluronan, a major component of the extracellular matrix. The catabolism of hyaluronan is vital for various physiological and pathological processes, including tissue remodeling, inflammation, and cancer progression. The human genome contains six this compound-like genes, which are organized into two distinct clusters on different chromosomes, suggesting a shared evolutionary history likely involving ancient gene duplication events.[1]

Chromosomal Clustering and Genomic Organization

The six human this compound genes are organized into two distinct clusters located on chromosome 3 and chromosome 7.

2.1. The Chromosome 3p21.31 Cluster: HYAL1, HYAL2, and HYAL3

Three of the this compound genes, HYAL1, HYAL2, and HYAL3, are tandemly clustered on the short arm of human chromosome 3 at the cytogenetic band 3p21.31.[1][2][3] This region is frequently associated with tumor suppression.

2.2. The Chromosome 7q31.32 Cluster: HYAL4, SPAM1, and HYALP1

The remaining three genes, HYAL4, SPAM1 (also known as PH-20 or HYAL5), and the pseudogene HYALP1 (also known as HYAL6), are clustered on the long arm of human chromosome 7 at 7q31.32.[4][5]

2.3. Quantitative Genomic Data

The following tables summarize the genomic coordinates, size, and intergenic distances of the human this compound genes based on the Genome Reference Consortium Human Build 38 patch release 14 (GRCh38.p14).

Table 1: Genomic Location and Size of Human this compound Genes on Chromosome 3 (GRCh38.p14)

| Gene Symbol | Chromosomal Location | Start (bp) | End (bp) | Size (bp) | Strand |

| HYAL3 | 3p21.31 | 50,292,831 | 50,299,405 | 6,575 | + |

| HYAL1 | 3p21.31 | 50,299,890 | 50,312,381 | 12,492 | - |

| HYAL2 | 3p21.31 | 50,317,790 | 50,322,782 | 4,993 | - |

Table 2: Intergenic Distances for the Chromosome 3 this compound Gene Cluster

| Gene Pair | Intergenic Distance (bp) |

| HYAL3 - HYAL1 | 484 |

| HYAL1 - HYAL2 | 5,408 |

Table 3: Genomic Location and Size of Human this compound Genes on Chromosome 7 (GRCh38.p14)

| Gene Symbol | Chromosomal Location | Start (bp) | End (bp) | Size (bp) | Strand |

| HYAL4 | 7q31.32 | 123,828,955 | 123,877,481 | 48,527 | + |

| SPAM1 | 7q31.32 | 123,925,237 | 123,971,414 | 46,178 | + |

| HYALP1 | 7q31.32 | 123,985,898 | 124,001,657 | 15,760 | + |

Table 4: Intergenic Distances for the Chromosome 7 this compound Gene Cluster

| Gene Pair | Intergenic Distance (bp) |

| HYAL4 - SPAM1 | 47,755 |

| SPAM1 - HYALP1 | 14,483 |

Experimental Protocols for Gene Mapping

The chromosomal location and clustering of the this compound genes were determined using a combination of cytogenetic and genetic mapping techniques.

3.1. Fluorescence In Situ Hybridization (FISH)

FISH is a powerful technique used to visualize the location of specific DNA sequences on chromosomes.

3.1.1. Generalized FISH Protocol

-

Probe Preparation: DNA probes specific to the this compound genes are labeled with fluorescent molecules. These probes can be generated from bacterial artificial chromosomes (BACs) or other cloning vectors containing the gene of interest.

-

Chromosome Preparation: Metaphase chromosomes are prepared from cultured cells (e.g., lymphocytes) and fixed onto microscope slides.

-

Denaturation: The chromosomal DNA and the fluorescently labeled probes are denatured using heat and formamide (B127407) to create single-stranded DNA.

-

Hybridization: The labeled probes are applied to the slide containing the denatured chromosomes and incubated to allow the probes to anneal to their complementary sequences on the chromosomes.

-

Washing: Excess and non-specifically bound probes are washed away.

-

Visualization: The slides are counterstained with a DNA-specific dye (e.g., DAPI) and visualized using a fluorescence microscope. The fluorescent signals from the probes indicate the chromosomal location of the target genes.

3.2. Linkage Analysis

Linkage analysis is a statistical method used to map genes by studying the co-segregation of genetic markers and a particular trait (or in this case, the presence of a gene) through families.

3.2.1. Generalized Linkage Analysis Protocol

-

Family and Marker Selection: Large families (pedigrees) are identified. A set of polymorphic genetic markers with known chromosomal locations is selected.

-

Genotyping: DNA is collected from all family members, and their genotypes for the selected markers are determined.

-

LOD Score Calculation: The likelihood of the observed inheritance pattern of the markers and the gene of interest, assuming they are linked, is compared to the likelihood of the observed pattern if they are not linked. The logarithm of this odds ratio (LOD score) is calculated. A LOD score of 3.0 or higher is generally considered significant evidence for linkage.

-

Linkage Map Construction: By analyzing the recombination frequencies between different markers and the gene, a genetic map can be constructed, showing the relative order and distance between them.

Hyaluronan-Mediated Signaling Pathways

Hyaluronan fragments, often generated by the activity of hyaluronidases, can act as signaling molecules by binding to cell surface receptors, primarily CD44 and the Receptor for Hyaluronan-Mediated Motility (RHAMM). This interaction triggers downstream signaling cascades that influence cell proliferation, migration, and survival.

4.1. The Hyaluronan-CD44/RHAMM-ERK Signaling Pathway

Binding of hyaluronan to CD44 and/or RHAMM can lead to the activation of the Ras-Raf-MEK-ERK (MAPK) signaling pathway.[6][7][8] This pathway is a central regulator of cell growth and division.

The degradation of high-molecular-weight hyaluronan by hyaluronidases into smaller fragments is a critical step in the activation of these signaling pathways. These fragments then bind to receptors like CD44 and RHAMM, initiating a cascade of intracellular events that ultimately lead to the activation of transcription factors and changes in gene expression, promoting cellular responses such as proliferation and migration.[6][8] The precise mechanisms by which different hyaluronidases regulate the generation of these signaling-active hyaluronan fragments is an active area of research with significant implications for drug development in oncology and inflammatory diseases.

References

- 1. The six this compound-like genes in the human and mouse genomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HYAL1 - Wikipedia [en.wikipedia.org]

- 3. HYAL3 - Wikipedia [en.wikipedia.org]

- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 5. SPAM1 - Wikipedia [en.wikipedia.org]

- 6. Interactions between Hyaluronan and Its Receptors (CD44, RHAMM) Regulate the Activities of Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

A Technical Guide to Hyaluronidase Substrate Specificity for Glycosaminoglycans

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyaluronidases are a class of enzymes that primarily catalyze the degradation of hyaluronic acid (HA), a major component of the extracellular matrix (ECM).[1][2] However, their activity is not strictly limited to HA; many hyaluronidases also exhibit activity towards other glycosaminoglycans (GAGs), such as chondroitin (B13769445) sulfate (B86663) (CS) and dermatan sulfate (DS).[3][4][5] This promiscuity in substrate recognition has significant implications for various physiological and pathological processes, including tissue remodeling, inflammation, and cancer progression.[2][6] Understanding the substrate specificity of different hyaluronidases is therefore crucial for the development of targeted therapeutics and diagnostic tools.

This technical guide provides an in-depth overview of hyaluronidase substrate specificity for various GAGs, presenting quantitative data, detailed experimental protocols, and visual representations of key processes to aid researchers in their scientific endeavors.

This compound Classification and Mechanism of Action

Hyaluronidases are broadly classified into three main types based on their mechanism of action:

-

Mammalian-type hyaluronidases (EC 3.2.1.35): These are endo-β-N-acetyl-D-hexosaminidases that hydrolyze the β-1,4-glycosidic bonds in HA and other GAGs, yielding oligosaccharide products.[1][3]

-

Leech and hookworm hyaluronidases (EC 3.2.1.36): These are endo-β-D-glucuronidases that cleave the β-1,3-glycosidic linkages.[1]

-

Bacterial hyaluronidases (hyaluronate lyases; EC 4.2.2.1): These enzymes act as eliminases, cleaving the β-1,4-glycosidic bonds through a β-elimination reaction to produce unsaturated disaccharides.[1][7]

The term "this compound" can be a misnomer, as many of these enzymes demonstrate broader substrate activity than just hyaluronic acid.[4][5] The specificity and efficiency of catalysis are dependent on the enzyme source, the specific GAG substrate, and its degree of sulfation.[4][8]

Quantitative Analysis of Substrate Specificity

The substrate specificity of hyaluronidases is quantitatively assessed by determining kinetic parameters such as the Michaelis constant (KM) and the catalytic constant (kcat), or by comparing the relative rates of degradation of different GAGs. The following tables summarize available quantitative data for various hyaluronidases.

| Enzyme Source | Substrate | KM (mM) | Vmax (U/mL) | Reference |

| Bovine Testicular this compound | Hyaluronic Acid | 2.23 | 19.85 | [3] |

| Bovine Testicular this compound | Hyaluronic Acid Oligomers (increasing size) | 2.06 to 1.09 | ~ constant | [9] |

Table 1: Kinetic Parameters of Bovine Testicular this compound.

| Enzyme | Substrate | Relative Activity | Reference |

| Human Serum this compound (pH 3.7) | Hyaluronic Acid | Active | [10][11] |

| Chondroitin-4-sulfate | Active | [10][11] | |

| Chondroitin-6-sulfate | Variably Active | [10][11] | |

| Dermatan Sulfate | No Activity | [10][11] | |

| Human Serum Enzyme (pH 7.0) | Dermatan Sulfate | Actively Degraded | [10][11] |

| Chondroitin-4-sulfate | Actively Degraded | [10][11] | |

| Chondroitin-6-sulfate | Little Effect | [10][11] | |

| Hyaluronic Acid | Little Effect | [10][11] | |

| Streptomyces hyalurolyticus this compound | Hyaluronic Acid | Specific | [7][12] |

| Chondroitin | Inactive | [7][12] | |

| Chondroitin Sulfate | Inactive | [7][12] | |

| Human this compound-1 (HYAL1) | Hyaluronic Acid | Degrades to small oligomers | [4][13] |

| Chondroitin Sulfate A | Similar extent to HA | [14] | |

| Human this compound-2 (HYAL2) | High-molecular-weight Hyaluronic Acid | Degrades to ~20 kDa fragments | [4][15] |

| Testicular this compound (SPAM1) | Chondroitin Sulfate A | Similar extent to HA | [14] |

| Chondroitin | Similar extent to HA | [14] |

Table 2: Relative Substrate Specificity of Various Hyaluronidases.

Experimental Protocols for Assessing Substrate Specificity

Several methods are employed to determine the activity and substrate specificity of hyaluronidases. The turbidimetric assay is a commonly used method.

Turbidimetric Assay for this compound Activity

This method is based on the principle that undigested hyaluronic acid forms a precipitate with bovine serum albumin (BSA) at an acidic pH, which can be measured as turbidity. The activity of this compound is determined by the reduction in turbidity resulting from the enzymatic degradation of HA.[16][17][18]

Materials:

-

Hyaluronic Acid (HA) solution (e.g., 0.4 mg/mL in a suitable buffer)[17]

-

This compound enzyme solution (of known concentration)

-

Phosphate Buffer (e.g., 0.1 M sodium phosphate, pH 5.3, with 0.15 M NaCl)[17]

-

Albumin Reagent (e.g., 2.5 g BSA in 250 mL of 0.5 M sodium acetate (B1210297) buffer, pH 4.2, adjusted to pH 3.0 with HCl)[17]

-

Spectrophotometer

Procedure:

-

Substrate Preparation: Prepare a stock solution of hyaluronic acid in the appropriate buffer.[17]

-

Enzyme Dilution: Prepare serial dilutions of the this compound enzyme in a cold enzyme diluent immediately before use.[16]

-

Reaction Incubation:

-

Pipette the HA solution into test tubes and pre-incubate at 37°C.[17]

-

Add the diluted enzyme solution to the test tubes at timed intervals.[17]

-

Incubate the mixture for a defined period (e.g., 10-45 minutes) at 37°C.[16][17]

-

Stop the reaction by cooling the tubes in an ice bath or by heat inactivation.[17][18]

-

-

Turbidity Development: Add the albumin reagent to each tube and incubate at room temperature for a specific time (e.g., 10 minutes) to allow for turbidity to develop.[17]

-

Measurement: Measure the absorbance (or % transmittance) of the samples at a specific wavelength (e.g., 540 nm or 600 nm) using a spectrophotometer.[16][17]

-

Calculation: The this compound activity is calculated based on the decrease in turbidity compared to a control without the enzyme.

Figure 1: Experimental workflow for the turbidimetric assay of this compound activity.

Role in Cellular Signaling

Glycosaminoglycans are not merely structural components of the ECM; they are critical signaling molecules that regulate a vast array of cellular processes, including cell growth, proliferation, adhesion, and migration.[19][20] Hyaluronidases, by degrading GAGs, play a pivotal role in modulating these signaling pathways.

The degradation of high-molecular-weight HA, which is generally anti-angiogenic and anti-inflammatory, into smaller fragments by hyaluronidases can generate pro-angiogenic and pro-inflammatory signals.[21][22] This switch in biological activity is a key aspect of tissue remodeling in both physiological and pathological contexts, such as wound healing and cancer progression.